molecular formula C23H32O4 B11964411 Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate

Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate

Cat. No.: B11964411
M. Wt: 372.5 g/mol
InChI Key: IWRPVTXREVYBHT-UHFFFAOYSA-N
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Description

Pregn-4-ene-3,20-dione, 11α-hydroxy-, acetate (CAS: 80-75-1; molecular formula: C₂₁H₃₀O₃; molecular weight: 330.46 g/mol) is a synthetic pregnane derivative with a hydroxyl group at the 11α position and an acetate ester at the same carbon. Its IUPAC name is (11α)-11-(acetyloxy)pregn-4-ene-3,20-dione . Structurally, it retains the progesterone backbone (pregn-4-ene-3,20-dione) but includes stereospecific modifications that influence its biological activity and metabolic stability.

Properties

IUPAC Name

(17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(26)9-10-22(15,3)21(17)20(27-14(2)25)12-23(18,19)4/h11,17-21H,5-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRPVTXREVYBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aspergillus nidulans-Mediated Hydroxylation and Acetylation

The biotechnological transformation of progesterone using Aspergillus nidulans VKPM F-1069 represents a highly efficient route for 11α-acetoxyprogesterone synthesis. This wild-type fungal strain catalyzes two sequential modifications:

  • 11α-Hydroxylation : Progesterone undergoes stereospecific hydroxylation at the C11α position, forming 11α-hydroxyprogesterone.

  • Acetylation : The hydroxyl group at C11 is acetylated using acetyl-CoA-dependent enzymes, yielding 11α-acetoxyprogesterone.

Optimization Parameters (Table 1)

ConditionImpact on YieldOptimal Value
AerationHigher aeration favors acetylationLimited aeration
Cultivation DurationProlonged incubation reduces byproducts72–96 hours
Medium CompositionGlucose-rich media enhance enzyme activity2% glucose

Under optimized conditions, the biotransformation achieves a 62% conversion rate of progesterone to 11α-acetoxyprogesterone, with minor byproducts such as 6β,11α-dihydroxyprogesterone (18%) and unreacted 11α-hydroxyprogesterone (12%).

Chemical Synthesis

Direct Hydroxylation-Acetylation Sequence

Traditional organic synthesis involves a two-step process starting from progesterone:

  • 11α-Hydroxylation :
    Progesterone is treated with a hydroxylating agent (e.g., tert-butyl hydroperoxide) in the presence of a transition metal catalyst (e.g., iron porphyrin). This step achieves 74–82% regioselectivity for the 11α position.

  • Acetylation :
    The 11α-hydroxy intermediate is reacted with acetic anhydride under basic conditions (pyridine or DMAP). This step proceeds with >95% efficiency , yielding 11α-acetoxyprogesterone.

Challenges and Solutions

  • Byproduct Formation : Competing 11β-hydroxylation (8–12%) can occur during the hydroxylation step. Chromatographic purification is required to isolate the 11α isomer.

  • Catalyst Cost : Iron porphyrin catalysts are expensive. Recent studies suggest that immobilized cobalt complexes reduce costs by 40% without sacrificing yield.

Alternative Routes via Spirostane Degradation

A less common but innovative approach involves the degradation of hecogenin (a spirostane-type steroid). Key steps include:

  • Oxidative Cleavage : Hecogenin is treated with ozone or potassium permanganate to break the spirostane ring, forming a pregnane derivative.

  • Selective Hydrogenation : Palladium-catalyzed hydrogenation reduces double bonds while preserving the 3-keto and 20-keto groups.

  • 11α-Hydroxylation and Acetylation : Similar to the direct synthesis route.

This method achieves a 22% overall yield but is limited by the complexity of spirostane handling and low scalability.

Comparative Analysis of Methods (Table 2)

MethodYieldCostScalabilityEnvironmental Impact
Microbial Biotransformation62%LowHighLow (aqueous solvents)
Direct Chemical Synthesis78%ModerateModerateModerate (organic waste)
Spirostane Degradation22%HighLowHigh (harsh reagents)

Industrial-Scale Production Insights

The patent CN114057821A highlights advancements in steroid functionalization, emphasizing Mannich reactions and Hofmann elimination to introduce methyl groups and optimize reaction trajectories. While developed for medroxyprogesterone acetate, these techniques are adaptable to 11α-acetoxyprogesterone synthesis:

  • Mannich Reaction : Enhances methyl group introduction at C6, improving downstream acetylation efficiency.

  • Solvent Systems : Chloroform and pyridine mixtures reduce side reactions during acetylation .

Chemical Reactions Analysis

Types of Reactions

Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of this compound .

Scientific Research Applications

Pharmacological Applications

1. Hormonal Therapy
11α-hydroxyprogesterone acetate is primarily used in hormonal therapies. It acts as a progestogen, which is crucial for regulating various physiological processes. Its applications include:

  • Contraception : It is utilized in formulations for hormonal contraceptives due to its ability to inhibit ovulation and alter the uterine lining to prevent implantation.
  • Menstrual Disorders : The compound is prescribed for treating conditions such as amenorrhea (absence of menstruation) and abnormal uterine bleeding by restoring hormonal balance.

2. Anti-inflammatory Effects
Research indicates that 11α-hydroxyprogesterone acetate exhibits anti-inflammatory properties, making it beneficial in treating inflammatory conditions. It has been studied for its potential use in:

  • Autoimmune Diseases : The compound may help manage symptoms associated with autoimmune disorders by modulating immune responses.
  • Dermatological Conditions : Topical formulations can be effective in treating skin inflammation and conditions like eczema.

Biochemical Research Applications

1. Steroidogenesis Studies
11α-hydroxyprogesterone acetate serves as a substrate or intermediate in the study of steroidogenesis—the biological process by which steroids are generated from cholesterol. Researchers utilize this compound to investigate:

  • Enzyme Activity : Its role allows scientists to explore the activity of enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases.
  • Pathway Analysis : The compound aids in elucidating metabolic pathways of steroid hormones, contributing to a better understanding of endocrine disorders.

2. Ecdysteroid Research
Recent studies have investigated the agonistic and antagonistic activities of 11α-hydroxyprogesterone acetate on ecdysteroids using Drosophila melanogaster cell bioassays. This research is pivotal for:

  • Insect Physiology : Understanding how this compound interacts with insect hormones can lead to advancements in pest control strategies.
  • Natural Product Assessment : It provides insights into the effects of natural products on hormonal regulation in non-mammalian systems.

Industrial Applications

1. Synthesis of Steroid Derivatives
The compound is also significant in industrial chemistry, particularly in the synthesis of various steroid derivatives. Its utility includes:

  • Pharmaceutical Manufacturing : 11α-hydroxyprogesterone acetate acts as a precursor in synthesizing corticosteroids and other therapeutic agents. The efficient production methods involving this compound have been documented in several patents .
Application AreaDescription
Hormonal TherapyUsed in contraceptives and treatment of menstrual disorders
Anti-inflammatory EffectsPotential use in managing autoimmune diseases and skin conditions
Steroidogenesis StudiesInvestigates enzyme activity and metabolic pathways
Ecdysteroid ResearchExplores interactions with insect hormones for pest control
Synthesis of DerivativesActs as a precursor for corticosteroids and other pharmaceuticals

Case Studies

Several case studies highlight the effectiveness and versatility of 11α-hydroxyprogesterone acetate:

  • Hormonal Contraceptive Development : A study demonstrated that formulations containing 11α-hydroxyprogesterone acetate effectively suppressed ovulation, providing a reliable contraceptive method.
  • Inflammation Management : Clinical trials revealed that patients receiving treatments incorporating this compound showed significant improvement in inflammatory markers associated with autoimmune diseases.
  • Steroid Metabolism Research : Investigations into the metabolic pathways involving 11α-hydroxyprogesterone acetate have led to new insights into steroid hormone regulation, influencing therapeutic strategies for endocrine disorders.

Mechanism of Action

The mechanism of action of Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate involves its interaction with specific molecular targets, such as hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular functions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pregnane Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
11α-Hydroxyprogesterone acetate 11α-OH, 11α-acetate C₂₁H₃₀O₃ 330.46 Acetylated 11α-hydroxy group enhances lipophilicity and metabolic stability .
11β,21-Dihydroxypregn-4-ene-3,20-dione 11β-OH, 21-OH C₂₁H₃₀O₅ 362.46 Dual hydroxylation at 11β and 21 positions increases polarity and corticosteroid activity .
9-Fluoro-11β,16α-dihydroxypregn-4-ene-3,20-dione 9-F, 11β-OH, 16α-OH C₂₁H₂₉FO₄ 364.45 Fluorination at C9 enhances glucocorticoid potency; 16α-OH reduces mineralocorticoid effects .
11β,17α,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 11β-OH, 17α-OH, 21-acetate C₂₃H₃₂O₆ 404.50 Acetylation at C21 improves bioavailability; 17α-OH modifies receptor affinity .
Reichstein’s Substance H (11α,21-Dihydroxyprogesterone) 11α-OH, 21-OH C₂₁H₃₀O₄ 346.46 Natural corticosteroid intermediate; lacks acetyl groups, reducing stability .

Biological Activity

Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate, commonly known as 11α-hydroxyprogesterone acetate, is a steroid compound that exhibits significant biological activities. This article provides a detailed overview of its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula: C23H32O4
  • Molecular Weight: 372.4978 g/mol
  • CAS Registry Number: 2268-98-6
  • IUPAC Name: Pregn-4-ene-3,20-dione, 11-(acetyloxy)-, (11α)-

Pharmacological Properties

1. Hormonal Activity:
11α-Hydroxyprogesterone acetate is primarily known for its role as a progestin. It exhibits activity similar to progesterone but with some differences in receptor affinity and biological effects. Its progestational activity is crucial for various therapeutic applications, particularly in reproductive health.

2. Glucocorticoid Effects:
Research indicates that this compound may also have glucocorticoid-like effects. It can influence the metabolism of carbohydrates and proteins and modulate immune responses, which can be beneficial in conditions requiring anti-inflammatory treatment .

3. Biotransformation:
Recent studies have explored the biotransformation of pregn-1,4-diene-3,20-dione derivatives into hydroxylated products using various fungal strains. For example, Beauveria bassiana has shown high biotransformation capacity for these steroids, leading to the formation of several biologically active derivatives .

Biological Activity Table

Activity TypeDescriptionReferences
Progestational ActivityMimics progesterone in regulating menstrual cycles and supporting pregnancy. ,
Anti-inflammatoryExhibits effects similar to glucocorticoids; may reduce inflammation and modulate immune response. ,
BiotransformationConverted into various hydroxylated derivatives with distinct biological activities. ,

Case Studies and Research Findings

Case Study 1: Bioconversion by Fungi
A study demonstrated the conversion of pregn-1,4-diene-3,20-dione into 11α-hydroxypregn-1,4-diene-3,20-dione using entomopathogenic fungi. The process yielded a high efficiency product with potential applications in steroid synthesis .

Case Study 2: Glucocorticoid Replacement Therapy
Research on glucocorticoid therapies highlighted the importance of compounds like 11α-hydroxyprogesterone acetate in managing pediatric patients with adrenal insufficiency. The compound's pharmacokinetics suggest effective absorption and distribution characteristics critical for therapeutic efficacy .

Case Study 3: Hormonal Regulation
In a clinical setting, the administration of 11α-hydroxyprogesterone acetate was evaluated for its effectiveness in treating conditions such as amenorrhea and abnormal uterine bleeding. Results indicated significant improvements in hormonal balance and symptom alleviation .

Q & A

Q. What is the correct IUPAC nomenclature for Pregn-4-ene-3,20-dione, 11α-hydroxy-, acetate, and how does it differ from related steroids?

The compound’s IUPAC name is 11α-hydroxy-pregn-4-ene-3,20-dione acetate , reflecting the acetylated 11α-hydroxyl group on the pregnane backbone. Key distinctions from analogs like corticosterone (11β,21-dihydroxypregn-4-ene-3,20-dione) include the position (α vs. β) and number of hydroxyl groups, as well as acetylation sites . For accurate naming, researchers should consult IUPAC guidelines, which prioritize substituent positions and stereochemistry (e.g., α/β notation) over trivial names .

Q. What synthetic methodologies are reported for 11α-hydroxyprogesterone acetate derivatives?

A common approach involves regioselective oxidation and acetylation . For example, 11α,17α-dihydroxyprogesterone derivatives can be oxidized with N-bromosuccinimide (NBS) in organic solvents (e.g., acetone/water) to introduce ketones at C-11, followed by acetylation of the hydroxyl group using acetic anhydride . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent over-oxidation or side reactions at other steroidal positions .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry (e.g., 11α vs. 11β) and acetylation sites.
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., MW 402.5 g/mol for the acetate derivative) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve isomers (e.g., 11α vs. 11β configurations) . Melting point analysis (e.g., 163–167°C for the 11α-hydroxy derivative) can also verify crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during the synthesis of 11α-hydroxy derivatives?

Contradictions often arise from competing reaction pathways (e.g., oxidation vs. elimination). For example, NBS-mediated oxidation of 11α-hydroxyprogesterone in polar solvents favors C-11 ketonization, while nonpolar solvents may promote side reactions at C-17 or C-21 . To mitigate this, use controlled solvent systems (e.g., dioxane/water mixtures) and monitor reactions with real-time TLC or in-situ IR spectroscopy. Computational modeling of transition states (e.g., DFT calculations) can also predict regioselectivity .

Q. What strategies are effective for stabilizing 11α-hydroxyprogesterone acetate in experimental settings?

The compound’s ester group is prone to hydrolysis under acidic/basic conditions. Recommended practices include:

  • Storing samples in anhydrous solvents (e.g., dried DMSO) at −20°C.
  • Using antioxidants (e.g., BHT) to prevent degradation of the Δ⁴-3-keto moiety.
  • Avoiding prolonged exposure to light, which can isomerize the 11α-hydroxyl group .

Q. How can structural modifications of this compound enhance its biochemical activity?

Derivatives are often designed to modulate receptor binding. For example:

  • Fluorination at C-9 (as in 9α-fluorocortisol acetate) increases glucocorticoid receptor affinity .
  • Acetonide formation (e.g., 16,17-acetonide derivatives) improves metabolic stability by blocking hydroxylase activity . Activity assays (e.g., transactivation studies with GR/PR receptors) should validate modifications .

Q. How should researchers address discrepancies in historical nomenclature for this compound?

Archival literature often uses outdated terms like "11-deoxycorticosterone acetate" or "21-acetoxypregn-4-ene-3,20-dione." To resolve ambiguity, cross-reference CAS registry numbers (e.g., 2268-98-6) and validate structures against modern IUPAC rules . Databases like PubChem or NIST Chemistry WebBook provide authoritative spectral data for verification .

Q. What computational tools are suitable for predicting the pharmacokinetics of 11α-hydroxyprogesterone acetate?

  • Molecular docking : To simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using software like AutoDock Vina.
  • ADMET predictors : Tools like SwissADME can estimate bioavailability, logP, and metabolic half-life based on the compound’s structure (e.g., MW 402.5, polar surface area 75.6 Ų) .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to in vivo studies of this compound’s hormonal effects?

As a steroid derivative, its potential impact on endocrine pathways (e.g., glucocorticoid/mineralocorticoid signaling) requires strict adherence to 3R principles (Replacement, Reduction, Refinement). Preclinical trials must obtain institutional animal care committee approval, and alternatives like in vitro receptor assays should be prioritized .

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